molecular formula C14H20OS B14402964 4-(Heptylsulfanyl)benzaldehyde CAS No. 88357-17-9

4-(Heptylsulfanyl)benzaldehyde

Cat. No.: B14402964
CAS No.: 88357-17-9
M. Wt: 236.37 g/mol
InChI Key: ORGFCUHAVYPHTJ-UHFFFAOYSA-N
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Description

4-(Heptylsulfanyl)benzaldehyde is a benzaldehyde derivative substituted at the para position with a heptylthio (-S-C₇H₁₅) group. This compound combines the reactivity of the aldehyde functional group with the hydrophobic and electronic properties imparted by the heptylsulfanyl moiety. The sulfanyl group acts as an electron donor via sulfur’s lone pairs, influencing the electronic environment of the aromatic ring and modulating the aldehyde's electrophilicity. Such structural features make it valuable in organic synthesis, particularly in condensation reactions and as a precursor for heterocyclic compounds .

Properties

CAS No.

88357-17-9

Molecular Formula

C14H20OS

Molecular Weight

236.37 g/mol

IUPAC Name

4-heptylsulfanylbenzaldehyde

InChI

InChI=1S/C14H20OS/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10,12H,2-6,11H2,1H3

InChI Key

ORGFCUHAVYPHTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1=CC=C(C=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with heptylthiol in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the heptylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Heptylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The heptylsulfanyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as thiols, amines, or halides

Major Products Formed

    Oxidation: 4-(Heptylsulfanyl)benzoic acid

    Reduction: 4-(Heptylsulfanyl)benzyl alcohol

    Substitution: Various substituted benzaldehydes depending on the nucleophile used

Scientific Research Applications

4-(Heptylsulfanyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of functionalized materials.

    Biology: The compound can be used in studies involving the modification of biomolecules and the development of new biochemical assays.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.

    Industry: It is utilized in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Heptylsulfanyl)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group typically acts as an electrophile, reacting with nucleophiles to form various products. The heptylsulfanyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.

Comparison with Similar Compounds

4-(Trifluoromethyl)benzaldehyde

  • Structure : Benzaldehyde with a -CF₃ group at the para position.
  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, increasing the electrophilicity of the aldehyde compared to 4-(Heptylsulfanyl)benzaldehyde. This enhances reactivity in nucleophilic additions (e.g., formation of hydrazones or Schiff bases) .
  • Applications : Widely used in pharmaceuticals and agrochemicals due to the metabolic stability conferred by the -CF₃ group .
  • Key Difference : While this compound is hydrophobic and electron-donating, 4-(Trifluoromethyl)benzaldehyde is polar and electron-withdrawing.

4-Hydroxybenzaldehyde

  • Structure : Benzaldehyde with a -OH group at the para position.
  • Electronic Effects : The -OH group is electron-donating, but its ability to form hydrogen bonds drastically increases solubility in polar solvents compared to the hydrophobic heptylsulfanyl derivative .
  • Applications : Used in medicinal chemistry (e.g., antioxidant and anti-inflammatory agents) and as a natural product isolate .
  • Key Difference : 4-Hydroxybenzaldehyde’s hydrogen-bonding capability contrasts with the lipophilic heptylsulfanyl chain, which prioritizes membrane permeability in biological systems.

4-Methylbenzaldehyde (4-MB)

  • Structure : Benzaldehyde with a -CH₃ group at the para position.
  • Electronic Effects : The -CH₃ group is weakly electron-donating, similar to the heptylsulfanyl group but without sulfur’s lone-pair contributions.
  • Applications : Employed in materials science for modifying coal pitch to improve carbonization properties .
  • Key Difference : The shorter methyl group in 4-MB reduces steric hindrance and hydrophobicity compared to the heptyl chain.

4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde

  • Structure : Benzaldehyde with a benzimidazole-thioether group at the para position.
  • Applications : Forms hydrazone derivatives with bioactivity, such as antimicrobial agents .
  • Key Difference: The heterocyclic substituent enables metal coordination and enhanced biological targeting compared to the non-aromatic heptyl group.

Physicochemical and Functional Comparisons

Solubility and Hydrophobicity

Compound Substituent Solubility Profile
This compound -S-C₇H₁₅ High solubility in organic solvents (e.g., DCM, THF)
4-Hydroxybenzaldehyde -OH High water solubility due to H-bonding
4-(Trifluoromethyl)benzaldehyde -CF₃ Moderate polarity; soluble in DMSO

The heptylsulfanyl group’s hydrophobicity makes this compound ideal for reactions requiring non-polar media, whereas 4-hydroxybenzaldehyde is suited for aqueous systems .

Reactivity in Condensation Reactions

  • This compound : The electron-donating -S-C₇H₁₅ group reduces aldehyde electrophilicity, slowing reactions like Schiff base formation compared to -CF₃ derivatives. However, its long alkyl chain facilitates micelle formation in surfactant-mediated syntheses .
  • 4-(Trifluoromethyl)benzaldehyde : Rapid condensation due to strong electrophilicity; used in high-yield hydrazone syntheses .

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